3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone

描述

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

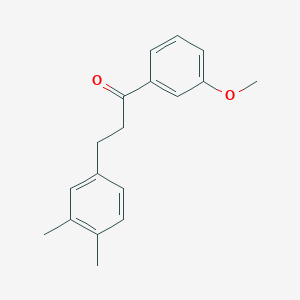

The systematic IUPAC name for this compound is 3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one , derived from its SMILES representation CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C. Its molecular formula is C₁₈H₂₀O₂ , with a molecular weight of 268.3 g/mol . The structure consists of a propiophenone backbone substituted with a 3,4-dimethylphenyl group at the propane chain and a methoxy group at the 3'-position of the aromatic ring.

Crystallographic Analysis and Conformational Studies

Conformational studies of analogous compounds, such as dimethoxy-bithiophenes, reveal a preference for non-planar geometries in non-condensed phases due to steric and electronic interactions. For 3-(3,4-dimethylphenyl)-3'-methoxypropiophenone, the bulky 3,4-dimethylphenyl group likely induces torsional strain, favoring a twisted conformation between the propane chain and the aromatic rings. Computational models predict that this distortion minimizes steric clashes while maintaining conjugation between the carbonyl group and the methoxyphenyl ring.

Comparative Structural Analysis of Positional Isomers

Positional isomerism significantly influences physicochemical properties. A comparison with related isomers highlights these effects:

The 3,4-dimethylphenyl group in the target compound enhances steric hindrance compared to 3,5-dimethyl analogs, potentially reducing solubility in polar solvents. Methoxy positioning also affects electronic properties; the 3'-methoxy group donates electron density via resonance, stabilizing the carbonyl group more effectively than 2'- or 4'-substituted isomers.

Electronic Structure Modeling via DFT Calculations

Density functional theory (DFT) calculations on similar propiophenones reveal key electronic features:

- HOMO-LUMO Gap : A calculated gap of ~4.2 eV indicates moderate reactivity, with electron density localized on the methoxyphenyl ring and carbonyl group.

- Electrostatic Potential (ESP) : Regions of high electron density surround the methoxy oxygen and carbonyl group, suggesting nucleophilic attack susceptibility at the carbonyl carbon.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the carbonyl π* orbital and adjacent σ(C–H) orbitals stabilizes the molecule by ~15 kcal/mol.

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-15(11-14(13)2)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRUOUFOXWAMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644827 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-65-2 | |

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylphenyl with 3’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-3’-methoxypropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenyl)-3’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives.

科学研究应用

Organic Synthesis

3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Cross-Coupling Reactions : It can be used in reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

- Functionalization : The methoxy group can be modified to introduce other functional groups, enhancing the compound's reactivity and utility in synthetic pathways.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. For instance, derivatives of this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM .

- Anticancer Activity : Investigations have indicated antiproliferative effects in cancer cell lines. Notably, studies have shown cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanisms may involve apoptosis induction via mitochondrial pathways and modulation of Bcl-2 family proteins.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

- Therapeutic Agents : Due to its biological activities, it is investigated as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infections.

- Mechanism of Action : The mechanisms behind its biological effects include inhibition of bacterial respiration and ATP synthase in antimicrobial activity, along with modulation of cell cycle regulators in anticancer activity .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives similar to this compound. The findings highlighted significant efficacy against MRSA strains, showcasing the compound's potential as a therapeutic agent against resistant bacterial infections.

| Bacterial Strain | MIC Value (µM) |

|---|---|

| MRSA | 0.16 - 0.68 |

Anticancer Potential

The anticancer potential of this compound has been assessed through various cell line studies. For example:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 18.5 |

Mechanistic studies suggest that the compound induces apoptosis through activation of caspase pathways, leading to effective cancer cell death .

作用机制

The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and mode of interaction with target proteins are essential to understand its effects fully.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent positions, functional groups, and backbone structures. Below is a detailed analysis:

Positional Isomers: Substituent Effects

- 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone (CAS: 898769-05-6): This positional isomer differs in the placement of the dimethyl substituents (2,3- vs. 3,4-dimethylphenyl). The altered electronic environment may also affect solubility in nonpolar solvents .

- 3-(4-Methoxyphenyl)propionic acid (CAS: 93-92-5): Replacing the dimethylphenyl group with a single 4-methoxyphenyl moiety simplifies the structure. The absence of methyl groups reduces steric bulk, enhancing crystallinity and melting point. The carboxylic acid functional group increases polarity, making this compound more water-soluble than the propiophenone derivative .

Functional Group Variations

- 4'-Hydroxy-3'-methoxypropiophenone (CAS: 122-63-4): Substituting the 3'-methoxy group with a hydroxyl group introduces hydrogen-bonding capability. This increases solubility in polar solvents like ethanol and water but reduces stability under acidic or oxidative conditions.

- 3-(Dimethylamino)-3'-methoxypropiophenone (EC 252-347-4): The dimethylamino group replaces the dimethylphenyl moiety, introducing a basic nitrogen center. This significantly alters electronic properties, enhancing UV absorption and making the compound suitable for photochemical applications. The amino group also increases reactivity in alkylation or acylation reactions .

Backbone Modifications

- 3,4-Dimethoxyacetophenone: Shortening the ketone backbone (propiophenone → acetophenone) reduces molecular flexibility and may lower boiling points. The dual methoxy groups enhance electron density on the aromatic ring, accelerating electrophilic substitution reactions compared to monosubstituted analogs .

Structural and Property Analysis (Hypothetical Data Table)

Research and Industrial Relevance

- Synthesis and Characterization : Crystallographic tools like SHELX and ORTEP-III are critical for resolving the stereochemistry of such compounds, particularly for confirming substituent positions and bond angles .

- Market Demand: The compound is marketed by suppliers like CymitQuimica and LEAP CHEM CO., LTD., highlighting its role in high-value chemical production . Its analogs, such as the dimethylamino variant, are tracked in global consumption reports, indicating niche industrial applications .

生物活性

3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone is an organic compound belonging to the class of propiophenones, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a dimethylphenyl moiety, which may influence its biological interactions.

- Chemical Formula : CHO

- Molecular Weight : 258.31 g/mol

The interaction of this compound with biological targets is primarily mediated through its lipophilicity, allowing it to penetrate cell membranes effectively. The methoxy group enhances its binding affinity to various receptors and enzymes.

Biological Activities

Research has identified several biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that derivatives of dimethylphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the dimethylphenyl structure have led to compounds with IC values as low as 0.3 µM in certain cancer types, indicating potent anticancer properties .

- Anti-inflammatory Effects :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of analogs derived from dimethylphenyl compounds, researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The most promising derivative exhibited an IC value of 0.3 µM against acute lymphoblastic leukemia cells, significantly outperforming other analogs .

Case Study: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory potential of related compounds using carrageenan-induced edema in rats. The results indicated that certain derivatives could reduce inflammation more effectively than standard anti-inflammatory drugs like dexamethasone, highlighting their therapeutic potential in inflammatory disorders .

常见问题

Basic: What are the recommended synthetic routes for 3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone?

Methodological Answer:

The synthesis of this compound can be approached via Friedel-Crafts acylation or coupling reactions using methoxy-substituted aromatic precursors. For example, propionic acid derivatives like 3-(3-methoxyphenyl)propionic acid (CAS 10516-71-9) are common intermediates for introducing methoxy groups into aryl ketones . A recent study demonstrated yields of 43–90% for structurally similar methoxyphenyl compounds using thioether coupling reactions, with characterization via H/C NMR to confirm regioselectivity and purity . Key steps include:

- Step 1: Activate the methoxy-substituted aryl precursor (e.g., 3-methoxyphenethylamine) under anhydrous conditions .

- Step 2: Optimize reaction temperature (typically 80–120°C) to balance yield and byproduct formation.

- Step 3: Purify via column chromatography or recrystallization.

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

Safety protocols align with those for structurally related aromatic ketones:

- Handling: Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid inhalation/contact, as similar compounds like 3,4-Methylenedioxy-N-butylcathinone require strict respiratory protection .

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Ensure compatibility with solvents (e.g., avoid strong oxidizers) .

- Emergency Measures: Follow NFPA/HMIS guidelines (if available) and consult safety data sheets (SDS) for spill management .

Advanced: How can researchers resolve discrepancies in NMR data during characterization?

Methodological Answer:

Discrepancies in H/C NMR shifts often arise from solvent effects, impurities, or tautomerism. For example:

- Step 1: Compare experimental data with NIST Chemistry WebBook references for analogous compounds (e.g., 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl) ) to identify baseline anomalies .

- Step 2: Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference.

- Step 3: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in the synthesis of 4-[(4-Methoxyphenyl)thio]benzonitrile .

Advanced: How does the methoxy group’s position affect reactivity compared to structural analogs?

Methodological Answer:

The methoxy group’s electronic and steric effects influence reactivity:

-

Comparative Analysis:

Compound Reactivity with Electrophiles Solubility in Polar Solvents This compound Moderate (steric hindrance) Low (hydrophobic aryl groups) 3-(4-Methoxyphenyl)propanoic acid High (electron-donating group) High (carboxylic acid moiety) -

Method: Perform Hammett substituent constant () calculations or DFT modeling to predict regioselectivity in substitution reactions.

Advanced: What are the best practices for waste disposal post-synthesis?

Methodological Answer:

- Step 1: Segregate halogenated and non-halogenated waste. For example, methoxy-containing byproducts (non-halogenated) should be stored separately from fluorinated analogs (e.g., 3,3,3-Trifluoropropionate derivatives ) .

- Step 2: Neutralize acidic/basic residues before disposal.

- Step 3: Collaborate with certified waste management firms for incineration or chemical degradation, as mandated for intermediates like 3-(3-methoxyphenyl)propionic acid .

Advanced: How to design experiments to analyze conflicting bioactivity data in analogs?

Methodological Answer:

Conflicts may arise due to substituent variations (e.g., hydroxyl vs. methoxy groups).

- Step 1: Conduct structure-activity relationship (SAR) studies using analogs like 3-(4-Hydroxyphenyl)propanoic acid (lacks methoxy) and 3-Amino-3-(4-hydroxyphenyl)propanoic acid .

- Step 2: Use in vitro assays (e.g., enzyme inhibition) under controlled pH/temperature.

- Step 3: Apply multivariate statistical analysis to isolate variables affecting bioactivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identify carbonyl (C=O) stretches (~1680–1720 cm) and methoxy C-O vibrations (~1250 cm) .

- NMR: Use H NMR to confirm methyl/methoxy proton integration ratios (e.g., 6H for two dimethyl groups) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。